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Compound of Interest

Compound Name: (S,S)-(-)-Hydrobenzoin

Cat. No.: B154531

An In-depth Technical Guide to (S,S)-(-)-Hydrobenzoin: Physical and Chemical Properties for
Researchers and Drug Development Professionals

Introduction

(S,S)-(-)-Hydrobenzoin, a chiral diol, is a versatile and valuable molecule in the fields of
organic synthesis and pharmaceutical development. Its C2 symmetry and stereodefined
hydroxyl groups make it an excellent chiral auxiliary, ligand, and building block for the synthesis
of enantiomerically pure compounds. This technical guide provides a comprehensive overview
of the physical and chemical properties of (S,S)-(-)-Hydrobenzoin, along with detailed
experimental protocols for its synthesis, purification, and analysis, tailored for researchers,
scientists, and professionals in drug development.

Chemical Identity and Physical Properties

(S,S)-(-)-Hydrobenzoin is systematically known as (1S,2S)-1,2-diphenylethane-1,2-diol.[1] It is
the levorotatory enantiomer of hydrobenzoin. The following tables summarize its key identifiers
and physical properties.

Table 1: Chemical Identifiers of (S,S)-(-)-Hydrobenzoin

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b154531?utm_src=pdf-interest
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/technical-documents/chromatograms/hplc/hplc-analysis-of-hydrobenzoin-enantiomers-on-astec-cyclobond-i-2000/supelco/g004692
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Identifier Value

IUPAC Name (1S,2S)-1,2-diphenylethane-1,2-diol[1]

Synonyms (S?,S)-(-)-l,2-Diphenyl-l,2-ethanedio|, (§,9)-1,2-
Diphenylethylene glycol[2][3]

CAS Number 2325-10-2[2][3][4][5][6]

Molecular Formula C14H1402[3][4][5][6]

Molecular Weight 214.26 g/mol [2][3][4][5][6]

InChl Key IHPDTPWNFBQHEB-KBPBESRZSA-N[2]

SMILES String

O--INVALID-LINK--clcccecl">C@Hc2ccecc2[2]

Table 2: Physical Properties of (S,S)-(-)-Hydrobenzoin

Property Value

Appearance White or off-white crystalline powder[4]
Melting Point 146 - 150 °C[2][4]

Boiling Point ~373 °C at 760 mmHg (estimated)[5]

Optical Rotation

[0]2°/D = -95° (c=1 in CHCI3)[4]

Optical Purity (ee)

> 99% (by GLC) is commercially available[2]

Solubility

Soluble in ethanol and other organic solvents;

sparingly soluble in water.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of (S,S)-(-)-

Hydrobenzoin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e 'H NMR: The proton NMR spectrum of hydrobenzoin isomers can be complex due to the
presence of diastereomers (meso vs. enantiomeric pairs). For the (S,S) enantiomer, the
methine protons (CH-OH) and the hydroxyl protons (OH) are of particular interest. The
phenyl protons typically appear as a multiplet in the aromatic region.

e 13C NMR: The carbon NMR spectrum provides information on the carbon skeleton. Key
signals include those for the methine carbons (C-OH) and the aromatic carbons.

Table 3: Representative NMR Data for Hydrobenzoin (in DMSO-ds)

Nucleus Chemical Shift (6, ppm)
T NMR ~7.1-7.3 (m, 10H, Ar-H), ~5.4 (d, 2H, OH), ~4.6
(d, 2H, CH)
~142 (Ar-C), ~127 (Ar-CH), ~126 (Ar-CH), ~77
13C NMR

(CH-OH)

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of (S,S)-(-)-Hydrobenzoin is characterized by a strong, broad absorption
band corresponding to the O-H stretching of the hydroxyl groups, typically in the range of 3200-
3600 cm~1. C-H stretching vibrations from the aromatic rings are observed around 3000-3100
cm~1[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight of (S,S)-(-)-Hydrobenzoin.
The molecular ion peak (M+) would be observed at m/z = 214. Common fragmentation patterns
involve the loss of water and cleavage of the C-C bond between the two hydroxyl-bearing
carbons.

Chemical Properties and Applications

(S,S)-(-)-Hydrobenzoin is a stable compound under normal laboratory conditions.[8] Its
primary utility stems from its chirality.
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o Chiral Auxiliary and Ligand: It is widely used in asymmetric synthesis to introduce chirality
into a molecule.[4] It can be used to prepare chiral ligands for metal-catalyzed reactions.

» Building Block: It serves as a chiral starting material for the synthesis of more complex
enantiomerically pure molecules, including pharmaceuticals and natural products.[4]

o Pharmaceutical Development: As an important intermediate, it contributes to the synthesis of
chiral drugs, potentially enhancing their efficacy and reducing side effects.[4]

e Polymer Chemistry: It has applications in the formulation of photoinitiators for UV-cured
coatings and adhesives.[4]

Experimental Protocols
Synthesis of (S,S)-(-)-Hydrobenzoin via Asymmetric
Reduction of Benzil

A common method for preparing enantiomerically enriched hydrobenzoin is the asymmetric
reduction of benzil. This can be achieved using chiral catalysts.

Chiral Catalyst
(e.g., Ru-based)

—»[Aqueous Work-u;D—»Grude (s,s)-(-)-HydmbenzmD—»(Recrysxalhzaﬁon]—»(pvure (5,5)-(-)-HydrobenzolD

Asymmetric Reduction

Reducing Agent
(e.g., HCOOH/NEt3)

Click to download full resolution via product page
Caption: Workflow for the asymmetric synthesis of (S,S)-(-)-Hydrobenzoin.

Methodology:

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0767590.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0767590.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0767590.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0767590.htm
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/product/b154531?utm_src=pdf-body-img
https://www.benchchem.com/product/b154531?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154531?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Reaction Setup: A solution of a chiral ruthenium catalyst (e.g., RuCI--INVALID-LINK--) in a
suitable solvent (e.g., DMF) is prepared in a reaction flask under an inert atmosphere.

» Addition of Reagents: A mixture of formic acid and triethylamine is added, followed by the
addition of benzil.

e Reaction: The mixture is stirred at a controlled temperature (e.g., 40 °C) for a specified time
(e.g., 24-48 hours) until the reaction is complete (monitored by TLC).

o Work-up: The reaction is quenched by the addition of water. The precipitated product is
collected by filtration, washed with water, and dried.

 Purification: The crude product is purified by recrystallization from a suitable solvent system
(e.g., methanol or ethanol/water) to yield pure (S,S)-(-)-Hydrobenzoin.[8]

Purification by Recrystallization

Methodology:

 Dissolution: Dissolve the crude hydrobenzoin in a minimum amount of a hot solvent (e.g.,
ethanol).

e Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove
them.

o Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath
to induce crystallization.

« Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent,
and dry under vacuum.
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Caption: General procedure for the purification of hydrobenzoin by recrystallization.

Determination of Enantiomeric Excess by Chiral HPLC
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The enantiomeric excess (ee) of (S,S)-(-)-Hydrobenzoin can be determined by High-
Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Methodology:

e Sample Preparation: Prepare a dilute solution of the hydrobenzoin sample in a suitable
solvent (e.g., methanol).

e HPLC System: Use an HPLC system equipped with a chiral column (e.g., Astec®
CYCLOBOND | 2000).

» Mobile Phase: A typical mobile phase is a mixture of an aqueous buffer (e.g., 20 mM
ammonium acetate, pH 4.1) and an organic solvent (e.g., acetonitrile).[1]

e Analysis: Inject the sample and monitor the elution of the enantiomers using a UV detector
(e.g., at 254 nm).[1] The retention times for the (S,S) and (R,R) enantiomers will be different.

» Calculation: Calculate the enantiomeric excess from the integrated peak areas of the two
enantiomers.

e —
. . Chromatogram with Calculate ee% from . .
Hydrobenzoin Sample [—®| Chiral HPLC Column (——® UV Detector ——# separated peaks — peak areas —b

Click to download full resolution via product page

Caption: Logical flow for the determination of enantiomeric excess by chiral HPLC.

Safety and Handling

(S,S)-(-)-Hydrobenzoin should be handled in a well-ventilated area, and appropriate personal
protective equipment (PPE), including gloves and safety glasses, should be worn. It is a stable
solid but should be stored away from strong oxidizing agents.[8] For detailed safety
information, refer to the Safety Data Sheet (SDS).

Conclusion
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(S,S)-(-)-Hydrobenzoin is a cornerstone chiral molecule with significant applications in
asymmetric synthesis, particularly within the pharmaceutical industry. Its well-defined physical
and chemical properties, coupled with established synthetic and analytical protocols, make it
an indispensable tool for the creation of complex, enantiomerically pure molecules. This guide
provides essential technical information to support researchers and drug development
professionals in leveraging the full potential of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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